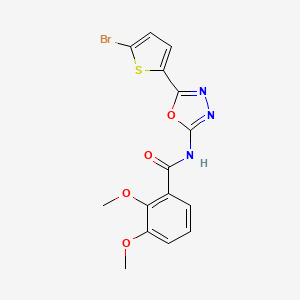

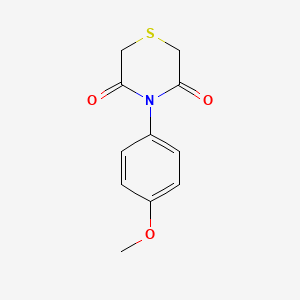

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

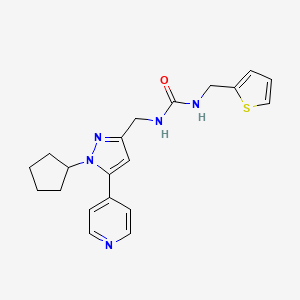

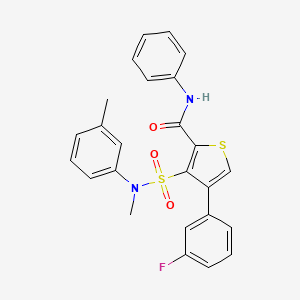

The compound "N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. The structure of this compound suggests that it may possess a range of pharmacological properties, as indicated by the presence of the 1,3,4-oxadiazole ring, a bromothiophene moiety, and a dimethoxybenzamide group.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves the conversion of aromatic acids into esters, followed by transformation into hydrazides and subsequent cyclization to form the oxadiazole ring. For instance, the synthesis of 5-substituted-1,3,4-oxadiazole derivatives has been achieved by reacting the corresponding oxadiazole-thiols with bromoacetamides in the presence of a polar solvent and a base, such as sodium hydride . Although the specific synthesis route for the compound is not detailed in the provided papers, similar methodologies could be applied, with appropriate substitutions to incorporate the bromothiophene and dimethoxybenzamide functionalities.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of substituents like bromothiophene and dimethoxybenzamide can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

1,3,4-oxadiazole derivatives can undergo various chemical reactions, including annulation, which is a process that forms additional rings. For example, a [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with bisoxazolone has been reported to yield quinazolinone derivatives . This indicates that the core oxadiazole structure can be further functionalized to create complex heterocyclic systems with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their substituents. The presence of electronegative groups like bromine and oxygen can affect the compound's polarity, solubility, and overall stability. The dimethoxybenzamide group, in particular, could enhance the solubility of the compound in organic solvents, which is beneficial for its application in biological assays .

Wissenschaftliche Forschungsanwendungen

Anticancer and Antimycobacterial Agents

The synthesis of 1,3,4-oxadiazole derivatives has shown significant activity against cancer cells and mycobacteria. For instance, specific oxadiazole derivatives demonstrated superior activity against MDA231, DU145, HCT15 cancer cell lines, showcasing their potential as anticancer agents. Additionally, these compounds have shown promising antimycobacterial properties (Polkam et al., 2017).

Antimicrobial Activity

Another application is in the development of novel antimicrobial agents. Compounds synthesized through the reaction of 5-bromothiophene-2-carbohydrazide with different benzoic acid derivatives have shown moderate to good antimicrobial and antifungal activity, indicating their potential in combating microbial infections (Makwana & Naliapara, 2014).

Anti-Proliferative Activities

Research into N-Mannich bases derived from 1,3,4-oxadiazole compounds has also shown that these derivatives possess significant anti-proliferative activities against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, and breast cancer, highlighting their potential in cancer therapy (Al-Wahaibi et al., 2021).

Material Science Applications

In materials science, 1,3,4-oxadiazole derivatives have been synthesized and characterized for their potential in creating new aromatic polyamides and thin films. These materials exhibit good thermal stability and possess desirable mechanical properties, making them suitable for various applications in the materials science field (Sava et al., 2003).

Antioxidant Activity

The antioxidant properties of 1,3,4-oxadiazole derivatives have been explored, with certain compounds showing significant free-radical scavenging ability. This suggests their utility in developing antioxidant agents, which could have implications in pharmaceuticals and nutraceuticals (Shakir et al., 2014).

Eigenschaften

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O4S/c1-21-9-5-3-4-8(12(9)22-2)13(20)17-15-19-18-14(23-15)10-6-7-11(16)24-10/h3-7H,1-2H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCKYJXUMMWYOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2511807.png)

![2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2511817.png)

![N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2511819.png)

![Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B2511822.png)

![N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide](/img/structure/B2511823.png)

![Ethyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2511825.png)